molecular formula C19H30ClN3O5S B3019516 Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351611-90-9

Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B3019516
CAS No.: 1351611-90-9
M. Wt: 447.98
InChI Key: JEHOOOGKCDHITR-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H30ClN3O5S and its molecular weight is 447.98. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine core, an isopropylsulfonyl group, and an acetamido moiety. This unique arrangement contributes to its biological properties.

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperazine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of piperazine-based compounds in targeting anaplastic lymphoma kinase (ALK), a key player in certain cancers .

2. Anti-inflammatory Effects

The compound's sulfonamide component suggests potential anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specifically, studies have reported that piperazine derivatives can modulate the immune response by downregulating interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

3. Neuroprotective Properties

There is emerging evidence that piperazine derivatives may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. These effects are attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, including those involved in inflammation and cancer pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression and inflammatory responses.
  • Cell Signaling Pathways : The modulation of signaling pathways such as MAPK and PI3K/Akt has been observed in related compounds, suggesting a similar profile for this compound.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on ALK Inhibition : A compound structurally similar to this compound was shown to effectively degrade ALK proteins in cancer cells, leading to reduced tumor growth in preclinical models .
  • Anti-inflammatory Study : In vitro assays demonstrated that a piperazine derivative significantly reduced the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Data Table: Comparative Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerPiperazine DerivativesInduction of apoptosis in cancer cell lines
Anti-inflammatorySulfonamide DerivativesDecreased IL-6 and TNF-α production
NeuroprotectivePiperazine CompoundsProtection against oxidative stress

Properties

IUPAC Name

methyl 4-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S.ClH/c1-15(2)28(25,26)17-6-4-16(5-7-17)14-18(23)20-8-9-21-10-12-22(13-11-21)19(24)27-3;/h4-7,15H,8-14H2,1-3H3,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHOOOGKCDHITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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